molecular formula C12H12N5Na3O10P2 B1140873 1,N6-Ethenoadenosine-5'-diphosphate sodium salt CAS No. 103213-52-1

1,N6-Ethenoadenosine-5'-diphosphate sodium salt

Cat. No.: B1140873
CAS No.: 103213-52-1
M. Wt: 517.17 g/mol
InChI Key: CDPMPKTUNKCQMT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,N6-Ethenoadenosine-5’-diphosphate sodium salt is a derivative of adenosine diphosphate, where an ethene moiety is attached to the N-1 and N-6 positions of the adenine ring. This compound is known for its role as an analog of adenosine diphosphate and is used in various biochemical and physiological studies .

Preparation Methods

The synthesis of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt involves the derivatization of adenosine diphosphate with an ethene group. The reaction typically requires the use of ethylene oxide or similar reagents under controlled conditions to ensure the selective modification of the N-1 and N-6 positions. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

1,N6-Ethenoadenosine-5’-diphosphate sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,N6-Ethenoadenosine-5’-diphosphate sodium salt has several scientific research applications:

Properties

CAS No.

103213-52-1

Molecular Formula

C12H12N5Na3O10P2

Molecular Weight

517.17 g/mol

IUPAC Name

trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3

InChI Key

CDPMPKTUNKCQMT-UHFFFAOYSA-K

SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.